2-[(6-Chloropyridin-3-yl)formamido]acetic acid
Overview
Description
2-[(6-Chloropyridin-3-yl)formamido]acetic acid, also known as (6-Chloronicotinoyl)glycine or N-[(6-Chloro-3-pyridinyl)carbonyl]-glycine, is a chemical compound with the molecular formula C8H7ClN2O3 . It has a molecular weight of 214.60 g/mol . This compound is used in scientific research and finds applications in various fields, such as pharmaceuticals and organic synthesis, due to its unique properties and potential for innovation.
Molecular Structure Analysis
The IUPAC name of this compound is 2-[(6-chloropyridine-3-carbonyl)amino]acetic acid . The InChI representation is InChI=1S/C8H7ClN2O3/c9-6-2-1-5(3-10-6)8(14)11-4-7(12)13/h1-3H,4H2,(H,11,14)(H,12,13)
. The Canonical SMILES representation is C1=CC(=NC=C1C(=O)NCC(=O)O)Cl
.
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 214.60 g/mol . The XLogP3-AA value is 0.7 , indicating its lipophilicity. It has 2 hydrogen bond donors and 4 hydrogen bond acceptors . The compound has 3 rotatable bonds . The exact mass and monoisotopic mass of the compound are 214.0145198 g/mol . The topological polar surface area is 79.3 Ų , and the compound has a complexity of 235 .
Scientific Research Applications
Synthesis and Applications in Epilepsy Research
The compound "2-[(6-Chloropyridin-3-yl)formamido]acetic acid" and its derivatives have been studied for potential applications in epilepsy research. For instance, a study synthesized a library of new amides derived from related chemical structures, demonstrating significant anticonvulsant properties in preclinical seizure models, suggesting a broader spectrum of protection and a better safety profile than some commonly used antiepileptic drugs. The study also hinted at a possible mechanism of action connected to the interaction with neuronal voltage-sensitive sodium channels (Obniska et al., 2017)(Obniska et al., 2017).
Analgesic and Anti-Inflammatory Research
Research has also explored the analgesic and anti-inflammatory potential of compounds related to "this compound". Studies have indicated that certain derivatives, such as the N-aryl-7-cyano-2,3-dihydro-1H-pyrrolizine-5-carboxamides, exhibited considerable pharmacological properties with significant anti-inflammatory activities compared to standard drugs. Moreover, these compounds demonstrated lower ulcerogenic liability, making them potentially safer alternatives for pain management (Barsoum)(Barsoum).
Pharmacokinetic Studies
There is also research focusing on the pharmacokinetic aspects of related chemical structures. For instance, studies have investigated the absorption characteristics of certain crystalline forms of similar compounds, indicating that the absorption depends on the surface area of the particles administered and is independent of the crystal forms. This research aids in understanding how such compounds behave in biological systems and their potential applications in therapeutic settings (Euler et al., 2004)(Euler et al., 2004).
Properties
IUPAC Name |
2-[(6-chloropyridine-3-carbonyl)amino]acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN2O3/c9-6-2-1-5(3-10-6)8(14)11-4-7(12)13/h1-3H,4H2,(H,11,14)(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGSLNHSCEKVAIM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1C(=O)NCC(=O)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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